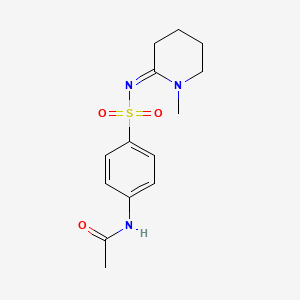
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide
Description
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C14H20N2O3S It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and an acetamide moiety
Properties
CAS No. |
93100-98-2 |
|---|---|
Molecular Formula |
C14H19N3O3S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-[4-[(Z)-(1-methylpiperidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-11(18)15-12-6-8-13(9-7-12)21(19,20)16-14-5-3-4-10-17(14)2/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
InChI Key |
UUYKJWNXRXAKDJ-PEZBUJJGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCCN2C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-piperidinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide include:
- N-(4-((2-Methyl-1-piperidinyl)sulfonyl)phenyl)acetamide
- N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide
- N-(4-((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


